3-(2-Cyanoacetamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-cyanoacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKXOBNWVCCMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Cyanoacetamido Benzoic Acid and Analogues
Conventional Synthetic Approaches to N-Cyanoacylation of Aminobenzoic Acids
The N-cyanoacylation of aminobenzoic acids is a fundamental transformation in the synthesis of compounds like 3-(2-Cyanoacetamido)benzoic acid. This process involves the introduction of a cyanoacetyl group onto the nitrogen atom of an aminobenzoic acid.
Utilization of 1-Cyanoacetyl-3,5-dimethylpyrazole as a Cyanoacetylating Reagent
A prominent and effective reagent for the N-cyanoacylation of aromatic amines is 1-Cyanoacetyl-3,5-dimethylpyrazole. nih.govacs.org This reagent is favored due to its commercial availability, affordability, and non-toxic nature, making it a superior choice compared to other cyanoacetylating agents. nih.govacs.org The reaction typically involves treating an aminobenzoic acid derivative with 1-Cyanoacetyl-3,5-dimethylpyrazole in a suitable solvent, such as dry toluene, and heating the mixture under reflux. acs.org
One of the key advantages of using 1-Cyanoacetyl-3,5-dimethylpyrazole is the ease of product isolation. The leaving group, 3,5-dimethylpyrazole, is highly soluble in most organic solvents and remains in the filtrate, simplifying the purification of the desired N-cyanoacetylated product. nih.gov This method has been demonstrated to be convenient, economical, and significantly faster than other approaches, affording good yields of the N-substituted cyanoacetamides. nih.gov For instance, the conventional heating of 4-aminobenzoic acid with this reagent for 6 hours resulted in an 86% yield of 4-(2-Cyanoacetamido)benzoic acid. nih.gov
Advanced and Green Chemistry Techniques in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced techniques like ultrasonication to facilitate organic reactions.
Ultrasonically Assisted N-Cyanoacylation Protocols
Ultrasonication has emerged as a powerful tool in organic synthesis, offering a green and cost-effective alternative to conventional heating. acs.orgresearchgate.net This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with high temperatures and pressures, thereby accelerating reaction rates. acs.org
In the context of N-cyanoacylation, ultrasound has been successfully employed to synthesize cyanoacetamide derivatives of benzoic acid with remarkable efficiency. nih.govbohrium.comnih.gov For example, the reaction of 4-aminobenzoic acid with 1-cyanoacetyl-3,5-dimethylpyrazole under ultrasonic irradiation for just 30 minutes produced 4-(2-Cyanoacetamido)benzoic acid in a 93% yield, a significant improvement over the 6-hour reaction time required by conventional heating. nih.gov This demonstrates that ultrasonically assisted protocols not only reduce reaction times but also often lead to higher yields and purities of the final products. nih.govacs.orgresearchgate.netbohrium.comnih.gov
The application of ultrasound aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh reaction conditions. acs.org The enhanced efficiency and cleaner reaction profiles make ultrasonically assisted N-cyanoacylation an attractive and sustainable approach for the synthesis of this compound and its analogues. nih.govbohrium.comnih.gov
Data Table: Comparison of Synthetic Methods for 4-(2-Cyanoacetamido)benzoic acid
| Method | Reagent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1-Cyanoacetyl-3,5-dimethylpyrazole | 6 hours | 86 | nih.gov |
| Ultrasonication | 1-Cyanoacetyl-3,5-dimethylpyrazole | 30 minutes | 93 | nih.gov |
Chemical Reactivity and Derivatization Strategies of 3 2 Cyanoacetamido Benzoic Acid
Utility as a Key Intermediate in Heterocyclic Synthesis
3-(2-Cyanoacetamido)benzoic acid is a versatile precursor in the synthesis of a wide array of heterocyclic compounds due to its reactive functional groups. researchgate.netresearchgate.net The presence of the cyano, carbonyl, and active methylene (B1212753) groups allows for various cyclization and condensation reactions, leading to the formation of diverse and medicinally relevant scaffolds. researchgate.netresearchgate.net
Synthesis of Thiazole (B1198619) and Pyrazole (B372694) Derivatives
The reactive nature of this compound and its derivatives facilitates the construction of five-membered heterocyclic rings such as thiazoles and pyrazoles. These heterocycles are of significant interest in medicinal chemistry. fabad.org.tr
For instance, cyanoacetamide derivatives can react with various reagents to form thiazole structures. One reported synthesis involves the reaction of a cyanoacetamide derivative with phenyl isothiocyanate, followed by treatment with hydrazonyl chlorides to yield 1,3,4-thiadiazole (B1197879) derivatives. sapub.org In another example, reaction with active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of elemental sulfur leads to polysubstituted thiophenes. sapub.org The general reactivity allows for the synthesis of various thiazole derivatives, including 2-ylideneacetamides. sapub.org
Similarly, pyrazole derivatives can be synthesized from cyanoacetamide precursors. astate.eduresearchgate.net The synthesis often involves the reaction of a cyanoacetamide derivative with reagents like hydrazine (B178648) hydrate (B1144303) or its derivatives. researchgate.net For example, a chalcone (B49325) derivative formed from a thiazole can react with hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine (B122626) to yield pyrazole derivatives. researchgate.net
Table 1: Examples of Thiazole and Pyrazole Derivatives from Cyanoacetamide Precursors
| Precursor | Reagent(s) | Resulting Heterocycle | Reference |
| 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide | Phenyl isothiocyanate, then hydrazonyl chlorides | 1,3,4-Thiadiazole derivatives | sapub.org |
| 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide | Malononitrile or ethyl cyanoacetate, elemental sulfur | Polysubstituted thiophene (B33073) derivatives | sapub.org |
| Chalcone derivative of a thiazole | Hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine | Pyrazole derivatives | researchgate.net |
Formation of Oxazole (B20620), Pyrimidine (B1678525), and Pyridazine (B1198779) Systems
The versatility of this compound extends to the synthesis of other important heterocyclic systems, including oxazoles, pyrimidines, and pyridazines. researchgate.net
Oxazole synthesis can be achieved through various methods, often involving the cyclization of precursors containing both nitrogen and oxygen functionalities. nih.govorganic-chemistry.org One common route is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com While not a direct reaction of this compound, its derivatives can be functionalized to participate in such reactions. For instance, a derivative could be converted to an aldehyde to undergo this transformation. nih.govmdpi.com Another approach involves the intramolecular cyclization of N-styrylbenzamides mediated by a hypervalent iodine reagent. organic-chemistry.org
Pyrimidine and pyridazine derivatives can also be synthesized from cyanoacetamide precursors. researchgate.net For example, the reaction of a chalcone derivative with urea (B33335) or thiourea (B124793) can lead to the formation of oxazine (B8389632) or thiazine (B8601807) derivatives, respectively, which are related six-membered rings. researchgate.net The synthesis of pyridines can be achieved through the reaction of a chalcone derivative with reagents like ethyl cyanoacetate or malononitrile in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net
Derivatization to 1,3-Dithiolane and Thiophene Structures
The reactivity of the cyanoacetamide moiety allows for its conversion into sulfur-containing heterocycles like 1,3-dithiolanes and thiophenes. researchgate.net
The synthesis of thiophene derivatives from a cyanoacetamide precursor has been demonstrated through its reaction with active methylene reagents such as malononitrile or ethyl cyanoacetate in the presence of elemental sulfur. sapub.org This reaction provides a direct route to highly substituted thiophenes. sapub.org
Exploration of Coumarin and Oxazine Derivatives
The core structure of this compound can be elaborated to form fused heterocyclic systems like coumarins and oxazines. researchgate.net
Coumarin synthesis often involves the Pechmann condensation, which is the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. jsynthchem.com While not a direct reaction of this compound, its derivatives can be designed to participate in coumarin-forming reactions. For example, N-(substituted coumarin-3-yl) benzamides can be synthesized via the cyclocondensation of 2-hydroxy-benzaldehyde derivatives with hippuric acid. ajol.info
Oxazine derivatives can also be accessed from cyanoacetamide precursors. For instance, the reaction of a chalcone derivative with urea can lead to an oxazine derivative. researchgate.net Furthermore, coumarin-annulated 1,3-oxazine derivatives have been synthesized and studied for their biological activities. nih.gov
Condensation Reactions Involving the Active Methylene Group
The methylene group in this compound, situated between the electron-withdrawing cyano and amide groups, is highly activated. slideshare.netshivajicollege.ac.in This "active methylene" group is a key site for various condensation reactions, enabling the formation of new carbon-carbon bonds. slideshare.netshivajicollege.ac.in
Knoevenagel Condensation with Aldehydes and Related Carbonyl Compounds
The Knoevenagel condensation is a prominent reaction of active methylene compounds. openstax.org It involves the base-catalyzed reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product. openstax.orgscielo.org.mx
In the context of this compound, the active methylene group readily participates in Knoevenagel condensations with various aldehydes. researchgate.netchemspider.com This reaction is a powerful tool for extending the carbon framework and introducing new functional groups. For example, the condensation of 2-cyanoacetamide (B1669375) with benzaldehydes, often catalyzed by piperidine (B6355638) or other bases, yields the corresponding α,β-unsaturated products. researchgate.netchemspider.com This reaction has been shown to be applicable to a wide range of substituted benzaldehydes. researchgate.net
The general mechanism involves the deprotonation of the active methylene group by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to afford the final condensed product. scielo.org.mx
Table 2: Examples of Knoevenagel Condensation Products
| Active Methylene Compound | Carbonyl Compound | Catalyst | Product Type | Reference |
| 2-Cyanoacetamide | Benzaldehydes | Piperidine/other amines | α,β-Unsaturated acids/amides | researchgate.net |
| 2-Cyanoacetamide | 6-Nitroveratraldehyde | Piperidine | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |
| Ethyl cyanoacetate | Aldehydes | Diisopropylethylammonium acetate (DIPEAc) | Cyanoacrylates | scielo.org.mx |
| Diethyl malonate | Benzaldehyde | Sodium ethoxide | Conjugated enone | openstax.org |
Nucleophilic Addition and Cyclization Reactions
The active methylene group in this compound, flanked by the electron-withdrawing cyano and amide groups, is a key center for nucleophilic reactions. This reactivity is harnessed in various cyclization strategies to construct a wide array of heterocyclic systems.
The reaction of this compound with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in dimethylformamide (DMF), is a cornerstone for the synthesis of sulfur-containing heterocycles. This reaction proceeds through the formation of a dithiolate intermediate, which can be subsequently alkylated or cyclized. google.com The active methylene protons are readily abstracted by the base, and the resulting carbanion attacks the electrophilic carbon of carbon disulfide.
Similarly, this compound can react with isothiocyanates, such as phenyl isothiocyanate, in a basic medium. This reaction typically yields a non-isolated sulfide (B99878) salt intermediate. researchgate.net This intermediate is a versatile synthon that can be trapped in situ with various electrophiles to afford a range of heterocyclic products, including thiophene and thiazole derivatives. researchgate.net The general mechanism involves the nucleophilic attack of the active methylene carbanion on the central carbon atom of the isothiocyanate group.
A representative reaction scheme is the condensation of a cyanoacetamide derivative with phenyl isothiocyanate in the presence of a base, followed by reaction with an α-halo-ester or α-halo-ketone to yield substituted thiazoles. researchgate.net
Table 1: Representative Reactions with Carbon Disulfide and Isothiocyanates
| Reactant | Reagent(s) | Intermediate | Product Type | Ref. |
| Cyanoacetamide Derivative | 1. CS₂, Base (e.g., KOH) 2. Chloroacetyl chloride | Dithiolate | 1,3-Dithiolane | google.com |
| Cyanoacetamide Derivative | 1. Phenyl isothiocyanate, Base 2. Ethyl chloroacetate | Thioamide salt | Thiazole | researchgate.net |
The reaction of active methylene compounds like this compound with carbon disulfide is a gateway to specialized intermediates such as ketene (B1206846) S,S-dithioacetals and dithiol derivatives.
The formation of a dithiol intermediate is achieved by reacting a cyanoacetamide with carbon disulfide in a basic medium, followed by acidification. google.com This dithiol can then be used in subsequent reactions. For instance, treatment with chloroacetyl chloride can lead to the formation of a 2-cyano-2-(4-oxo-1,3-dithiolan-2-ylidene)acetamide derivative. google.com
Ketene S,S-dithioacetals are synthesized by the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation with an alkylating agent. researchgate.net These intermediates are highly valuable in organic synthesis due to the presence of multiple reactive sites, allowing for the construction of complex molecular architectures. A common method involves the use of a base like sodium hydride or potassium t-butoxide to generate the carbanion, which then reacts with carbon disulfide, and the resulting dithiolate is subsequently alkylated with an alkyl halide. researchgate.net
Table 2: Synthesis of Specialized Sulfur-Containing Intermediates
| Starting Material | Reagent(s) | Intermediate/Product | Class | Ref. |
| Cyanoacetamide Derivative | 1. CS₂, KOH/DMF 2. Acidification | 2-Cyano-3,3-dimercaptoacrylamide derivative | Dithiol | google.com |
| Active Methylene Compound | 1. CS₂, Base 2. Alkyl halide | Ketene S,S-dithioacetal | Dithioacetal | researchgate.net |
Functional Group Transformations and Coupling Reactions
The various functional groups present in this compound, namely the carboxylic acid, amide, and cyano groups, can undergo a range of transformations. Furthermore, the aromatic ring can participate in coupling reactions, expanding the synthetic utility of this compound.
The carboxylic acid group can be converted into esters, acyl halides, or amides using standard organic chemistry techniques. google.com For instance, esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst. The amide linkage can be hydrolyzed under acidic or basic conditions, although this may also affect other functional groups in the molecule. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.
The aromatic core of this compound, being a derivative of 3-aminobenzoic acid, is amenable to various coupling reactions. While specific examples for the title compound are not extensively documented, derivatives of 3-aminobenzoic acid are known to participate in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions would typically require prior modification of the amino group to an appropriate functional group for coupling, such as a halide or a boronic acid. For example, the amino group can be diazotized and subsequently converted to a halide, which can then undergo palladium-catalyzed cross-coupling reactions.
Moreover, the amino group of the parent 3-aminobenzoic acid can be acylated with various acid chlorides to produce a library of amide derivatives. researchgate.net This suggests that the cyanoacetamido group in the title compound could potentially be introduced via such a coupling reaction between 3-aminobenzoic acid and a suitable cyanoacetylating agent.
Table 3: Potential Functional Group Transformations and Coupling Reactions
| Functional Group/Moiety | Reaction Type | Potential Product |
| Carboxylic Acid | Esterification | Methyl 3-(2-cyanoacetamido)benzoate |
| Cyano Group | Hydrolysis | 3-(2-Carboxamidoacetamido)benzoic acid |
| Aromatic Ring | Palladium-catalyzed cross-coupling (after modification) | Biphenyl derivatives |
| Amide Linkage | Acylation of parent amine | N-substituted 3-aminobenzoic acid derivatives |
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic methods are instrumental in defining the molecular structure of 3-(2-Cyanoacetamido)benzoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the proton (¹H) and carbon (¹³C) environments within a molecule. For compounds analogous to this compound, such as substituted benzoic acids, the chemical shifts (δ) are indicative of the electronic environment of each nucleus. docbrown.info
In the ¹H NMR spectrum, the protons of the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region. The exact chemical shifts are influenced by the positions of the cyanoacetamido and carboxylic acid groups. The protons of the methylene (B1212753) (-CH₂-) group in the cyanoacetamido moiety and the amide (-NH-) proton would also exhibit characteristic signals.
The ¹³C NMR spectrum provides information on the different carbon environments. docbrown.info Due to the symmetry in monosubstituted benzene compounds, some carbon atoms in the ring are chemically equivalent. docbrown.info However, in this compound, all six carbons of the benzene ring are expected to be non-equivalent, leading to distinct signals. The carbonyl carbon of the carboxylic acid, the carbonyl carbon of the amide, the carbon of the cyano group, and the methylene carbon will also have characteristic chemical shifts. docbrown.inforesearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 (m) | 120 - 140 |
| Amide NH | 9.0 - 11.0 (s) | - |
| Methylene CH₂ | 3.5 - 4.5 (s) | 25 - 35 |
| Carboxylic Acid OH | 10.0 - 13.0 (s) | - |
| Carboxylic Acid C=O | - | 165 - 175 |
| Amide C=O | - | 160 - 170 |
| Cyano C≡N | - | 115 - 125 |
Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. docbrown.info The IR spectrum of this compound is expected to show several key absorption bands. researchgate.netdocbrown.infospectroscopyonline.com
A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears between 1680-1710 cm⁻¹, while the C=O stretching of the amide group is expected around 1650 cm⁻¹. spectroscopyonline.com The N-H stretching of the amide group will likely be observed in the range of 3200-3400 cm⁻¹. The presence of the cyano group (C≡N) will be indicated by a sharp absorption band around 2250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch (Amide I) | ~1650 |
| Cyano | C≡N Stretch | ~2250 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
| Carboxylic Acid | O-H Bend | 900 - 960 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. fu-berlin.de For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.
Electron ionization (EI) mass spectrometry of related N-arylcyanoacetamides shows characteristic fragmentation pathways. researchgate.net Common fragmentation for amides involves the cleavage of the bonds adjacent to the carbonyl group. researchgate.netlibretexts.org For this compound, this could lead to the loss of the cyanoacetamido group or the benzoic acid moiety. The fragmentation of the cyanoacetamide side chain itself can also occur. researchgate.net In aromatic carboxylic acids, a prominent fragment is often observed corresponding to the loss of a hydroxyl group (-OH), followed by the loss of carbon monoxide (CO). libretexts.orgdocbrown.info
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 218 | [M]⁺ | Molecular Ion |
| 201 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 173 | [M - COOH]⁺ | Loss of carboxyl group |
| 121 | [C₆H₄COOH]⁺ | Cleavage of amide bond |
| 67 | [CH₂CN]⁺ | Cleavage of amide bond |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. For benzoic acid, two main absorption bands are observed, which are attributed to π → π* transitions of the benzene ring. rsc.orgrsc.org The presence of the cyanoacetamido substituent is expected to influence the position and intensity of these bands. The UV spectra of similar chromene derivatives containing a cyanoacetamido phenyl group show absorption in the range of 294-400 nm. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
| π → π* (Benzene Ring) | ~230 |
| π → π* (Benzene Ring) | ~270-280 |
Note: These values are based on the spectrum of benzoic acid and may be shifted due to the substituent.
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. units.it
Table 5: Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1019.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.415 |
| R-factor (%) | 4.5 |
Note: This is an example table; actual crystallographic data would be determined experimentally.
Analysis of Intermolecular Interactions
The stability and structure of crystalline this compound are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.
π-π Stacking: The presence of the benzene ring in this compound facilitates π-π stacking interactions. rsc.orgnih.gov These interactions occur between the aromatic rings of adjacent molecules, contributing to the stabilization of the crystal structure in a three-dimensional array. The specific geometry of this stacking, such as face-to-face or offset, depends on the electronic and steric properties of the molecule. Such interactions are a common feature in the crystal engineering of benzoic acid derivatives.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal. nih.govresearchgate.net By mapping properties like dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside) onto the surface, a detailed picture of the molecular environment emerges.
For a molecule like this compound, the Hirshfeld surface is typically dominated by contacts involving hydrogen atoms due to their prevalence on the molecular surface. The analysis allows for the deconvolution of the surface into contributions from different types of interactions.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
H⋯H Contacts: These are generally the most abundant interactions and appear as a large, diffuse region in the fingerprint plot. For similar molecules, these can comprise a significant percentage of the total surface area. nih.gov
O⋯H/H⋯O Contacts: These appear as distinct, sharp "spikes" in the fingerprint plot and are indicative of strong hydrogen bonds. The positions of these spikes reveal the characteristic donor-acceptor distances. nih.gov
N⋯H/H⋯N Contacts: These interactions, also appearing as spikes, correspond to hydrogen bonds involving the amide and nitrile groups.
C⋯H/H⋯C Contacts: These represent weaker C-H⋯π interactions and are visible in the "wings" of the fingerprint plot.
C⋯C Contacts: The presence of these contacts can indicate π-π stacking interactions between aromatic rings.
A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | ~40% |
| O···H / H···O | ~25% |
| C···H / H···C | ~15% |
| N···H / H···N | ~10% |
| Other (C···C, N···O, etc.) | ~10% |
This quantitative analysis underscores the importance of a cooperative network of strong and weak intermolecular forces in defining the solid-state architecture of this compound.
Computational and Theoretical Investigations of 3 2 Cyanoacetamido Benzoic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, offering deep insights into molecular behavior at the electronic level. These methods are used to predict a wide array of properties, from stable geometric conformations to spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. vjst.vn By approximating the electron density of a system, DFT can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is typically achieved using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(2d,p), which defines the mathematical functions used to describe the orbitals of each atom. vjst.vnmdpi.com
Table 1: Representative Optimized Geometrical Parameters for 3-(2-Cyanoacetamido)benzoic acid (Illustrative) This table presents expected values based on DFT studies of similar benzoic acid and acetamide (B32628) structures.
| Parameter | Bond/Angle | Expected Value |
| Bond Length (Å) | C=O (carboxyl) | ~1.21 Å |
| C-O (carboxyl) | ~1.36 Å | |
| O-H (carboxyl) | ~0.97 Å | |
| C=O (amide) | ~1.24 Å | |
| N-H (amide) | ~1.01 Å | |
| C≡N (cyano) | ~1.16 Å | |
| Bond Angle (°) | O=C-O (carboxyl) | ~123° |
| C-N-H (amide) | ~120° | |
| Dihedral Angle (°) | C-C-C=O (carboxyl) | ~180° (planar) or slightly deviated |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and more reactive. nih.gov In this compound, the electron-withdrawing nature of the cyano and carbonyl groups is expected to lower the energy of the LUMO, while the benzene (B151609) ring and amide group contribute to the HOMO. The precise energy gap can be fine-tuned by introducing different substituent groups. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical but realistic values based on DFT calculations for related aromatic compounds.
| Parameter | Energy (eV) |
| EHOMO | -6.5 eV |
| ELUMO | -2.0 eV |
| Energy Gap (ΔE) | 4.5 eV |
Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. For this compound, this includes vibrational and electronic spectra.
Vibrational Spectroscopy (FTIR): Theoretical frequency calculations can predict the positions of absorption bands in an infrared (IR) spectrum. Each band corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, DFT would predict characteristic frequencies for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the sharp C≡N stretch of the nitrile group, and the C=O stretches of both the carboxyl and amide functions. vjst.vn
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound like this compound, the spectrum is expected to show intense absorptions corresponding to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl groups. vjst.vn
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Based on typical IR values for the constituent functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3300-2500 (broad) |
| Amide | N-H stretch | ~3350-3180 |
| Cyano | C≡N stretch | ~2260-2240 |
| Carboxylic Acid | C=O stretch | ~1725-1700 |
| Amide | C=O stretch (Amide I) | ~1680-1630 |
Molecular Reactivity Descriptors
Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.net These descriptors, derived from conceptual DFT, provide a framework for understanding reactivity trends. mdpi.comnih.gov
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are invaluable for comparing the reactivity of a series of related compounds, for example, different derivatives of this compound.
Table 4: Molecular Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron-donating/accepting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Measure of molecular reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |
Molecular Docking and Dynamics Simulations
Beyond the properties of the isolated molecule, computational studies can predict how a compound interacts with biological macromolecules. This is particularly relevant for drug discovery and design.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), which is typically a protein or enzyme. cal-tek.eu For this compound, docking simulations would involve placing the molecule into the active site of a chosen protein target to evaluate its potential as an inhibitor or modulator. nih.govnih.gov
The process begins with 3D structures of both the ligand and the target protein. Docking algorithms then explore numerous possible binding poses and score them based on factors like intermolecular forces, geometric complementarity, and desolvation energy. The output includes a predicted binding energy (often in kcal/mol), with more negative values indicating stronger binding, and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.net For a molecule like this compound, the carboxylic acid and amide groups are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Table 5: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Description |
| Protein Target | Example: Protein Tyrosine Phosphatase 1B (PTP1B) |
| Binding Energy | -8.5 kcal/mol |
| Key Interactions | Hydrogen bond between carboxylate O and Arg47 |
| Hydrogen bond between amide N-H and Gln262 | |
| π-π stacking between the benzene ring and Phe182 |
Conformational Analysis and Stability Studies
The primary degrees of conformational freedom in this compound involve the rotation of the carboxylic acid group (defined by the C(ar)-C(OOH) bond) and the orientation of the acetamido linkage (defined by the C(ar)-N and N-C(O) bonds). The planarity of the amide bond (O=C-N-H) is generally preserved due to its partial double bond character.
Studies on related molecules, like 3-acetamidobenzoic acid, provide a foundation for understanding the conformational preferences. The crystal structure of 3-acetamidobenzoic acid reveals a relatively small dihedral angle of 6.5(3)° between the mean plane of the aromatic ring and the plane of the carboxylic acid group. researchgate.net A similarly small dihedral angle of 6.3(3)° is observed between the ring and the acetyl group. researchgate.net This near-coplanarity suggests that this conformation represents a stable, low-energy state in the solid phase, likely influenced by crystal packing forces and intermolecular hydrogen bonding.
Computational studies on ortho-substituted benzoic acids have highlighted the crucial role of intramolecular hydrogen bonds in determining conformational stability and acidity. nih.gov In the case of this compound, while an intramolecular hydrogen bond between the carboxylic acid proton and the acetamido group is not sterically feasible, the potential for various intermolecular hydrogen bonding patterns exists, which would significantly influence the stability of different conformers in condensed phases.
The relative orientation of the amide and carboxylic acid groups can be described as either syn or anti. In the absence of strong intramolecular interactions, the energetic barrier to rotation around the C(ar)-C(OOH) and C(ar)-N bonds is expected to be relatively low. Potential energy surface (PES) scans are a common computational technique used to explore these rotational barriers. uni-rostock.de For a molecule like this compound, a PES scan would typically involve systematically rotating the dihedral angles associated with the carboxylic and cyanoacetamido groups to map out the low-energy conformations and the transition states that separate them.
Based on the analysis of related structures, the most stable conformers of this compound in the gas phase are likely to be those where steric hindrance is minimized. This would probably involve a non-planar arrangement of the functional groups relative to the benzene ring. In solution and in the solid state, intermolecular hydrogen bonding, particularly involving the carboxylic acid and the N-H and C=O moieties of the amide group, would be expected to play a dominant role in stabilizing specific conformations. acs.orgucl.ac.uk
To provide a more concrete, albeit inferred, picture of the conformational possibilities, the following table summarizes key dihedral angles for the related compound 3-acetamidobenzoic acid, which can serve as a structural analogue.
| Compound Name | Dihedral Angle 1 (Ring - COOH) | Dihedral Angle 2 (Ring - Acetyl) | Method |
| 3-Acetamidobenzoic acid | 6.5(3)° | 6.3(3)° | X-ray Crystallography researchgate.net |
This data suggests that a conformation where both the carboxylic acid and the acetamido group are nearly coplanar with the benzene ring is a stable arrangement, at least in the crystalline state. For this compound, similar low-energy conformations are plausible, though the additional rotational freedom of the cyanomethyl group (-CH₂-CN) would lead to a more complex potential energy surface with a larger number of possible local minima. Detailed quantum mechanical calculations, such as Density Functional Theory (DFT) studies, would be necessary to precisely determine the relative energies of these conformers and the rotational barriers between them for this compound.
Biological Activity Research Pathways
In Vitro Biological Evaluation Approaches for Cyanoacetamido Benzoic Acid Derivatives
Assessment of Antioxidant Activity (e.g., Free Radical Scavenging Assays)
The antioxidant potential of cyanoacetamido benzoic acid derivatives is commonly evaluated using in vitro free radical scavenging assays. Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and nitric oxide free radical scavenging tests. jocpr.com These assays measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
In a study of alkyl 4-(2-cyanoacetamido)benzoates, a series of positional isomers of the target compound, the antioxidant activity was assessed at a concentration of 100 µM. jocpr.com The results indicated that these derivatives possess low to moderate antioxidant activity. Specifically, the compounds showed low scavenging activity against the DPPH free radical but demonstrated moderate activity in scavenging nitric oxide free radicals. jocpr.com The butyl ester derivative, Butyl 4-(2-cyanoacetamido)benzoate, exhibited the highest activity in both models, a finding attributed to its increased lipophilicity. jocpr.com
Table 1: Antioxidant Activity of Alkyl 4-(2-cyanoacetamido)benzoates
| Compound | R Group | % DPPH Scavenging | % Nitric Oxide Scavenging |
|---|---|---|---|
| Methyl 4-(2-cyanoacetamido)benzoate | -CH₃ | 15.31 | 35.14 |
| Ethyl 4-(2-cyanoacetamido)benzoate | -C₂H₅ | 17.25 | 38.21 |
| Propyl 4-(2-cyanoacetamido)benzoate | -C₃H₇ | 20.12 | 41.35 |
| Butyl 4-(2-cyanoacetamido)benzoate | -C₄H₉ | 24.36 | 45.18 |
| Ascorbic Acid (Standard) | - | 95.23 | 96.34 |
Data sourced from a study on alkyl 4-(2-cyanoacetamido)benzoates at 100 µM concentration. jocpr.com
Exploration of Analgesic Activity (e.g., In Vivo Models)
The analgesic properties of this class of compounds are often investigated using in vivo models, such as the acetic acid-induced writhing test in mice. jocpr.commdpi.comnih.gov This test induces a chemically-mediated pain response, and the reduction in the number of writhes (abdominal constrictions) indicates the compound's peripheral analgesic effect. researchgate.net
The same series of alkyl 4-(2-cyanoacetamido)benzoates evaluated for antioxidant activity was also screened for analgesic effects. jocpr.com The study revealed that the derivatives possess good analgesic activity, with some compounds showing efficacy comparable to the standard drug, paracetamol. jocpr.com Notably, Propyl 4-(2-cyanoacetamido)benzoate and Butyl 4-(2-cyanoacetamido)benzoate were found to be equipotent to paracetamol, suggesting that the lipophilicity of the ester group may play a crucial role in their analgesic potential. jocpr.com
Table 2: Analgesic Activity of Alkyl 4-(2-cyanoacetamido)benzoates
| Compound | R Group | % Protection in Acetic Acid Writhing Test |
|---|---|---|
| Methyl 4-(2-cyanoacetamido)benzoate | -CH₃ | 42.15 |
| Ethyl 4-(2-cyanoacetamido)benzoate | -C₂H₅ | 45.32 |
| Propyl 4-(2-cyanoacetamido)benzoate | -C₃H₇ | 55.14 |
| Butyl 4-(2-cyanoacetamido)benzoate | -C₄H₉ | 56.28 |
| Paracetamol (Standard) | - | 57.14 |
Data sourced from a study on alkyl 4-(2-cyanoacetamido)benzoates. jocpr.com
Investigation of Antimicrobial Efficacy (e.g., Antibacterial and Antifungal Studies)
The antimicrobial efficacy of cyanoacetamide and benzoic acid derivatives is a broad area of research, typically involving screening against a panel of Gram-positive and Gram-negative bacteria and various fungal strains. nih.govnih.gov Common methods include disk diffusion and agar (B569324) dilution to determine the zone of inhibition (ZOI) and minimum inhibitory concentration (MIC), respectively. nih.gov
While specific studies on 3-(2-Cyanoacetamido)benzoic acid are limited, research on related structures provides significant insights. For instance, novel unsaturated 2-cyanoacetamide (B1669375) derivatives have demonstrated antibacterial effectiveness against pathogenic strains like Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi, with mean zones of inhibition ranging from moderate to high (11.1 mm to 19.8 mm). nih.gov Other studies on benzoic acid derivatives have shown that substitutions on the benzoic ring significantly influence antibacterial activity against organisms like Escherichia coli. nih.gov Furthermore, some cyanoacetamide derivatives have been synthesized and shown to possess promising antimicrobial activities, leading to further investigation through molecular docking against microbial enzymes. researchgate.net
Evaluation of Anticancer Potential (e.g., Cell Line Screening)
The anticancer potential of this chemical family is evaluated through in vitro cytotoxicity screening against various human cancer cell lines. nih.govpreprints.org The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. preprints.org
Organic molecules containing a benzoic acid moiety have shown significant anticancer potential. researchgate.netbenthamscience.comnih.gov Derivatives of N-hetaryl-2-cyanoacetamide have been evaluated for their cytotoxic activities against a diverse panel of human cancer cell lines, including breast (MCF-7, T47D), liver (HEPG-2), colon (HCT116), and prostate (PC3) cancers. nih.gov In one study, specific N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives showed high cytotoxicity against PC3 and HepG2 cells. nih.gov Further investigation revealed that this effect was cytocidal (cell-killing) and was achieved by inducing apoptosis through the up-regulation of caspases-3 and -9. These compounds also demonstrated anti-metastatic and anti-angiogenic effects by inhibiting metalloproteinases (MMP-2 & MMP-9) and the expression of HIF-1alpha and VEGF. nih.gov
Table 3: Examples of Cancer Cell Lines Used for Screening Cyanoacetamide Derivatives
| Cancer Type | Cell Line |
|---|---|
| Breast Cancer | MCF-7, T47D, MDA-MB-231 |
| Liver Cancer | HEPG-2 |
| Colon Cancer | HCT116 |
| Prostate Cancer | PC3 |
| Cervical Cancer | HELA |
Cell lines reported in the evaluation of N-hetaryl-2-cyanoacetamide derivatives. nih.gov
Enzyme Inhibition Studies (e.g., Protein Phosphatase Inhibition)
Derivatives of cyanoacetamide and benzoic acid are frequently investigated for their ability to inhibit specific enzymes involved in various disease pathways. nih.govresearchgate.netnih.gov These studies are crucial for understanding the mechanism of action and for developing targeted therapies.
For example, cyanoacetamide-based compounds have been synthesized and evaluated as urease inhibitors, with some derivatives showing excellent activity, even surpassing the standard inhibitor thiourea (B124793). researchgate.net In another area, benzoic acid derivatives have been explored as inhibitors of trans-sialidase, an enzyme that is a pharmacological target for new anti-Chagas drugs. nih.govnih.gov These studies found that maintaining the benzoic acid core and incorporating nitrogenous moieties was important for efficient enzyme inhibition. nih.gov While specific protein phosphatase inhibition studies for this compound were not prominently found, the broader family of compounds is actively screened against various enzymes like urease and trans-sialidase, highlighting a common research pathway. nih.govresearchgate.net
Other Biological Activity Screening and Mechanistic Investigations (e.g., Anti-inflammatory, Antitubercular)
Beyond the primary areas, derivatives of cyanoacetamide and benzoic acid are screened for other potential therapeutic applications, including anti-inflammatory and antitubercular activities.
Anti-inflammatory Activity: The anti-inflammatory potential of related compounds is often evaluated using models like carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced inflammation in rats. mdpi.comnih.govresearchgate.net For instance, a cyanoacetohydrazide derivative, JR19, demonstrated significant anti-inflammatory activity by reducing cell migration in a subcutaneous air pouch model. mdpi.com This effect is believed to be linked to the nitric oxide (NO) signaling pathway and the modulation of inflammatory cytokines. mdpi.com Similarly, other benzoic acid derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) activity and reduce the expression of inflammatory markers like NF-κβ. nih.govnih.gov
Antitubercular Activity: Benzoic acid derivatives have been investigated as potential prodrugs for treating tuberculosis. nih.gov The rationale is that esters of weak acids like benzoic acid can diffuse more easily through the mycobacterial cell membrane and are then activated by mycobacterial enzymes. nih.gov Studies on substituted benzoic acid hydrazones have identified compounds with potent in vitro activity against Mycobacterium tuberculosis, with some derivatives showing higher efficacy than established drugs. nih.gov The antitubercular activity of 3-arylamino-5-cyano-2-pyrazinecarboxamides has also been assessed, indicating that lipophilic derivatives are of interest in the search for new tuberculostatics. researchgate.net
Advanced Applications and Materials Science Perspectives
Role in the Design of Novel Supramolecular Assemblies
The design of complex, functional supramolecular assemblies relies on the specific and directional interactions between molecular building blocks. The structure of 3-(2-Cyanoacetamido)benzoic acid incorporates key functional groups—the carboxylic acid and the amide—that are excellent candidates for forming strong, directional hydrogen bonds.
The carboxylic acid group can act as both a hydrogen bond donor and acceptor, enabling the formation of robust dimeric structures or extended one-dimensional chains. This capacity for self-assembly through hydrogen bonding is a well-established principle in the creation of liquid crystals. nih.gov Benzoic acid derivatives, in particular, are known to form liquid crystalline phases through the formation of hydrogen-bonded dimers. nih.gov These ordered, fluid phases are crucial for applications in displays and sensors.
Furthermore, the amide group in this compound provides an additional site for hydrogen bonding, potentially leading to more complex and stable three-dimensional networks. The interplay between the carboxylic acid and amide hydrogen bonding can direct the self-assembly process, leading to the formation of intricate supramolecular architectures such as helices, sheets, and porous frameworks. Research on binary mixtures of compounds containing carboxylic acids and other hydrogen-bonding moieties, like 4,4'-bipyridyl, has demonstrated the induction of liquid crystalline phases through the formation of elongated hydrogen-bonded complexes. rsc.org This suggests that this compound could be a valuable component in multi-component supramolecular systems, where its specific hydrogen bonding capabilities can be harnessed to create materials with desired organizational properties.
Investigation as Corrosion Inhibitors
The protection of metals from corrosion is a critical industrial challenge, and organic molecules are widely used as corrosion inhibitors. The effectiveness of an organic inhibitor is often linked to its ability to adsorb onto the metal surface, forming a protective barrier. The presence of heteroatoms such as oxygen and nitrogen, as well as π-electrons in aromatic rings, are key features that enhance this adsorption.
This compound possesses several of these desirable characteristics. The carboxylic acid group can interact with the metal surface, while the nitrogen and oxygen atoms in the amide linkage and the cyano group can act as active centers for adsorption. ekb.eg Studies on various benzoic acid derivatives have shown their potential as effective corrosion inhibitors for different metals, including steel and copper, in acidic environments. rsc.orgcore.ac.uk
The mechanism of inhibition by benzoic acid derivatives typically involves the adsorption of the molecule onto the metal surface, which can be described by various adsorption isotherms. rsc.orgcore.ac.uk This adsorption blocks the active sites for corrosion and reduces the rate of both anodic and cathodic reactions. The inhibition efficiency of these compounds is dependent on their concentration, the nature of the metal, and the corrosive environment. core.ac.uk For instance, research on benzoic acid, p-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid as corrosion inhibitors for stainless steel in hydrochloric acid showed that their inhibition efficiency increased with concentration. rsc.org
The following table summarizes the inhibition efficiencies of some benzoic acid derivatives on different metals, illustrating the potential of this class of compounds as corrosion inhibitors.
| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Benzoic acid | AISI 316 Stainless Steel | 0.5 M HCl | Not specified, but effective | rsc.org |
| p-Hydroxybenzoic acid | AISI 316 Stainless Steel | 0.5 M HCl | Not specified, but more effective than benzoic acid | rsc.org |
| 3,4-Dihydroxybenzoic acid | AISI 316 Stainless Steel | 0.5 M HCl | Not specified, but most effective of the three | rsc.org |
| Benzoic acid | Copper | HClO₄ | Effective even in trace concentrations | core.ac.uk |
| New benzisoxazole derivative | Mild Steel | 0.5 M HCl | 95 | nih.gov |
Given its structural features, it is plausible that this compound could exhibit significant corrosion inhibition properties. The presence of multiple adsorption centers might lead to a strong and stable protective layer on the metal surface.
Integration into Functional Materials Systems (e.g., Liquid Crystalline Supramolecular Semiconductors)
The development of organic semiconductors is a rapidly advancing field, with applications in flexible electronics, solar cells, and light-emitting diodes. A key challenge is to design molecules that can self-assemble into ordered structures that facilitate charge transport. Liquid crystalline materials are particularly promising in this regard, as they combine long-range order with processability.
Recent research has demonstrated that benzoic acid derivatives can be incorporated into molecules that exhibit liquid crystalline and semiconducting properties. For example, novel triarylamines modified with a benzoic acid group have been shown to form columnar liquid crystalline phases. nih.gov In these materials, the benzoic acid moiety drives the formation of hydrogen-bonded aggregates, which then stack into columns, creating pathways for charge transport. nih.gov These materials have shown low oxidation potentials and HOMO levels suitable for use as hole transport layers in organic electronic devices. nih.gov
The ability of this compound to form hydrogen-bonded networks, as discussed in section 7.1, makes it a prime candidate for integration into such functional materials. By chemically combining it with an electroactive core, it is conceivable to create novel liquid crystalline supramolecular semiconductors. The ordered packing induced by the hydrogen bonding of the benzoic acid and amide groups could facilitate efficient charge migration through the material.
The cyano group in this compound could also play a beneficial role. Cyano-substituted molecules are often used in organic electronics due to their electron-withdrawing nature, which can be used to tune the electronic properties of the material.
Potential in Dye Synthesis and Related Photoactive Materials
Azo dyes are a large and important class of synthetic colorants used in a wide range of applications, including textiles, printing, and as indicators. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.
The chemical structure of this compound suggests its potential as a precursor in the synthesis of novel dyes. The aromatic amine that could be derived from the reduction of a nitro-substituted precursor to this compound, or the aminobenzoic acid part of the molecule itself, could be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. The resulting dyes would incorporate the benzoic acid group, which can act as a site for attachment to fibers or other substrates, and the cyanoacetamide moiety, which could influence the color and photophysical properties of the dye.
Furthermore, cyanoacetamide derivatives are known to be versatile synthons in heterocyclic synthesis. tubitak.gov.tr The active methylene (B1212753) group in the cyanoacetamide part of the molecule is reactive and can participate in various condensation reactions to form heterocyclic rings, which are common chromophores in dyes. tubitak.gov.tr For instance, cyanoacetamide itself reacts with various reagents to produce pyridone and pyrimidine (B1678525) derivatives, many of which are colored.
The synthesis of azo dyes from heterocyclic amines has been shown to produce colorants with excellent properties. nih.gov Therefore, the modification of this compound to create a heterocyclic amine, followed by diazotization and coupling, could lead to the development of new high-performance dyes. The combination of the azo chromophore with the functionalities present in this compound could result in photoactive materials with interesting properties for applications beyond traditional dyeing, such as in nonlinear optics or as sensitizers in solar cells.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing 3-(2-Cyanoacetamido)benzoic acid and its analogs will likely focus on the principles of green chemistry to enhance sustainability. Traditional synthetic methods often involve hazardous solvents and reagents. Modern approaches, such as microwave-assisted organic synthesis, offer a more environmentally benign alternative by reducing reaction times, increasing yields, and often enabling solvent-free reactions. nih.govdntb.gov.ua For instance, the Knoevenagel condensation, a key reaction in the synthesis of related α,β-unsaturated cyanoacetamide derivatives, has been successfully performed using microwave irradiation with catalysts like ammonium (B1175870) acetate (B1210297), aligning with green chemistry principles. nih.govdntb.gov.ua
Future synthetic strategies could explore:
Solvent-free reactions: Expanding the use of microwave-assisted synthesis to eliminate the need for toxic and flammable solvents. nih.gov
Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
These sustainable approaches are not only ecologically responsible but also often lead to more efficient and cost-effective production methods.
Targeted Synthesis of Biologically Active Scaffolds Based on Mechanistic Understanding
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The cyanoacetamide moiety is a versatile synthon for creating a wide array of heterocyclic compounds with diverse biological activities. tubitak.gov.trresearchgate.netresearchgate.nettubitak.gov.tr Future research will focus on the targeted synthesis of novel derivatives based on a deeper understanding of their mechanism of action.
Key areas for exploration include:
Anticancer agents: Benzoic acid derivatives have shown significant potential as anticancer agents. nih.gov By understanding the specific molecular pathways involved, researchers can design and synthesize this compound analogs that target key proteins in cancer cells.
Enzyme inhibitors: The 2-cyanoacrylamide moiety can act as a reversible covalent inhibitor, as demonstrated in the development of TAK1 inhibitors. nih.gov This understanding can be applied to design targeted inhibitors for other enzymes implicated in disease.
Antimicrobial agents: The structural versatility of cyanoacetamide derivatives allows for the synthesis of compounds with potential antimicrobial properties. nih.gov
A strong feedback loop between synthesis, biological evaluation, and mechanistic studies will be crucial for the rational design of potent and selective therapeutic agents.
Advanced Computational Modeling for Structure-Activity Relationships
Computational methods are becoming indispensable in modern drug discovery and materials science. For this compound, advanced computational modeling will play a pivotal role in predicting the properties and activities of its derivatives, thereby guiding synthetic efforts.
Future computational studies will likely involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.comrutgers.edu By developing robust 2D and 3D-QSAR models for a series of this compound derivatives, researchers can predict the activity of novel compounds before their synthesis, saving time and resources. nih.govmdpi.comrutgers.edu
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govekb.eg Molecular docking studies can elucidate the binding interactions of this compound derivatives with their biological targets, providing insights for the design of more potent and selective molecules. nih.govekb.eg
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the interaction. nih.gov
Deep Learning: The application of deep learning in QSAR is an emerging area that can handle large and complex datasets to build highly predictive models of biological activity and toxicity. mdpi.com
The integration of these computational approaches will accelerate the discovery and optimization of new compounds derived from this compound.
Exploration of Materials Science Applications and Nanotechnology Integration
Beyond its biological potential, the bifunctional nature of this compound, with its carboxylic acid and cyanoacetamido groups, makes it an attractive building block for novel materials.
Emerging research avenues in this area include:
Metal-Organic Frameworks (MOFs): Benzoic acid and its derivatives are common ligands in the synthesis of MOFs, which are crystalline materials with applications in gas storage, separation, and catalysis. nih.govnih.govwpi.edu The specific functional groups of this compound could lead to the formation of MOFs with unique properties and functionalities.
Nanotechnology: The integration of this compound derivatives into nanomaterials could lead to the development of novel drug delivery systems, sensors, or electronic materials. For instance, MOFs can be used as carriers for drug delivery. nih.gov
Polymer Chemistry: The reactive groups on the molecule could be utilized in polymerization reactions to create new polymers with tailored properties for various applications.
The exploration of these materials science applications represents a significant and largely untapped area of research for this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
